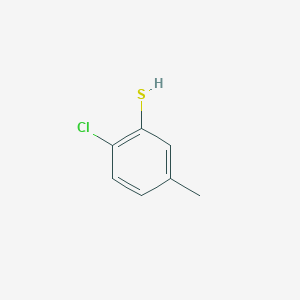

2-Chloro-5-methylbenzenethiol

Description

2-Chloro-5-methylbenzenethiol (CAS: 18858-06-5, molecular formula: C₇H₇ClS) is a substituted benzenethiol featuring a chlorine atom at the 2-position and a methyl group at the 5-position of the aromatic ring. This compound is characterized by its thiol (-SH) functional group, which imparts significant acidity and reactivity. It is commonly used in organic synthesis as a building block for pharmaceuticals, agrochemicals, and ligands in coordination chemistry.

Propriétés

IUPAC Name |

2-chloro-5-methylbenzenethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClS/c1-5-2-3-6(8)7(9)4-5/h2-4,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZQGSFMCSQMPKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)Cl)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-methylbenzenethiol can be achieved through various methods. One common approach involves the chlorination of 5-methylbenzenethiol. This reaction typically uses chlorine gas (Cl2) in the presence of a catalyst such as iron(III) chloride (FeCl3) to facilitate the substitution reaction. The reaction conditions often include a controlled temperature and an inert atmosphere to prevent unwanted side reactions.

Another synthetic route involves the Friedel-Crafts alkylation of chlorobenzene with methyl chloride (CH3Cl) in the presence of aluminum chloride (AlCl3) as a catalyst. This method introduces the methyl group at the desired position on the benzene ring, followed by thiolation to introduce the thiol group.

Industrial Production Methods

In industrial settings, the production of 2-Chloro-5-methylbenzenethiol may involve large-scale chlorination processes using specialized equipment to handle chlorine gas safely. The reaction conditions are optimized to maximize yield and minimize by-products. The product is then purified through distillation or recrystallization to obtain the desired compound in high purity.

Analyse Des Réactions Chimiques

Types of Reactions

2-Chloro-5-methylbenzenethiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

Reduction: The compound can be reduced to form the corresponding thiolate anion using reducing agents like sodium borohydride (NaBH4).

Substitution: The chlorine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions. Common reagents include sodium methoxide (NaOCH3) or sodium amide (NaNH2).

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2) in aqueous solution, potassium permanganate (KMnO4) in acidic or neutral conditions.

Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

Substitution: Sodium methoxide (NaOCH3) in methanol, sodium amide (NaNH2) in liquid ammonia.

Major Products

Oxidation: Disulfides (R-S-S-R), sulfonic acids (R-SO3H).

Reduction: Thiolate anion (R-S^-).

Substitution: Various substituted benzenethiols depending on the nucleophile used.

Applications De Recherche Scientifique

2-Chloro-5-methylbenzenethiol has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex aromatic compounds.

Biology: The compound’s thiol group makes it useful in studying thiol-disulfide exchange reactions, which are important in protein folding and redox biology.

Medicine: Research into thiol-containing compounds has implications for drug development, particularly in designing inhibitors for enzymes that interact with thiol groups.

Industry: It is used in the production of specialty chemicals, including agrochemicals and pharmaceuticals.

Mécanisme D'action

The mechanism of action of 2-Chloro-5-methylbenzenethiol largely depends on its thiol group. Thiol groups are known to participate in redox reactions, forming disulfide bonds through oxidation. This property is crucial in biological systems, where thiol-disulfide exchange reactions regulate protein function and cellular redox states. The chlorine substituent can also influence the compound’s reactivity by affecting the electron density on the benzene ring, making it more susceptible to nucleophilic attack.

Comparaison Avec Des Composés Similaires

Substituent Variation: Thiol vs. Amino Groups

2-Amino-5-chlorobenzenethiol (C₆H₆NSCl, ) replaces the methyl group of the target compound with an amino (-NH₂) group. Key differences include:

- Acidity: The thiol group in 2-Chloro-5-methylbenzenethiol (pKa ~6-8) is less acidic than amino-substituted analogs due to the electron-donating nature of the methyl group. In contrast, the amino group in 2-Amino-5-chlorobenzenethiol can act as a hydrogen bond donor/acceptor, enhancing solubility in polar solvents .

- Reactivity: The amino group facilitates nucleophilic substitution reactions, whereas the methyl group in the target compound primarily influences steric hindrance.

Table 1: Comparison of Key Properties

| Compound | Molecular Formula | Key Substituents | Acidity (pKa) | Key Applications |

|---|---|---|---|---|

| 2-Chloro-5-methylbenzenethiol | C₇H₇ClS | -SH, -CH₃, -Cl | ~6-8 (thiol) | Pharmaceutical intermediates |

| 2-Amino-5-chlorobenzenethiol | C₆H₆NSCl | -SH, -NH₂, -Cl | ~4-6 (thiol) | Metal chelation, catalysis |

Heterocyclic Analogs

5-Chloro-2-benzothiazolethiol () incorporates a benzothiazole ring fused with the thiol group. Differences include:

- Electronic Effects : The benzothiazole ring’s electron-deficient nature increases the thiol’s acidity compared to the benzene-based target compound.

- Biological Activity : Heterocyclic structures like benzothiazole are associated with enhanced antimicrobial and antitumor properties, making them valuable in drug discovery .

Functional Group Variation: Thiol vs. Hydroxyl

5-Amino-6-chloro-o-cresol () replaces the thiol with a hydroxyl (-OH) group. Key contrasts:

- Hydrogen Bonding : The hydroxyl group forms stronger hydrogen bonds than thiols, influencing crystal packing (as per Etter’s graph set analysis in ).

- Oxidation Stability: Thiols are prone to oxidation (forming disulfides), whereas phenols are more stable but susceptible to electrophilic substitution .

Activité Biologique

2-Chloro-5-methylbenzenethiol, also known as 2-chloro-5-methylthiophenol, is a compound that has garnered interest for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of 2-Chloro-5-methylbenzenethiol is C7H7ClS. The presence of a chlorine atom and a thiol group (-SH) contributes to its reactivity and biological interactions. The compound's structure can be represented as follows:

The biological activity of 2-Chloro-5-methylbenzenethiol is primarily attributed to its thiol group, which can form covalent bonds with proteins and enzymes. This interaction may lead to the inhibition of various biological pathways. The chlorine substituent enhances the compound's reactivity, allowing it to interact with specific molecular targets, including:

- Enzymes : The thiol group can influence enzyme activity by forming disulfide bonds or modifying active sites.

- Receptors : The compound may bind to specific receptors, altering cellular signaling pathways.

Biological Activities

Research has indicated several biological activities associated with 2-Chloro-5-methylbenzenethiol:

- Antimicrobial Activity : Studies have shown that compounds containing thiol groups exhibit antimicrobial properties. This compound has been evaluated for its efficacy against various bacterial strains.

- Anticancer Potential : Preliminary studies suggest that 2-Chloro-5-methylbenzenethiol may possess anticancer properties, potentially through mechanisms involving apoptosis induction in cancer cells.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Induction of apoptosis in cancer cells | |

| Enzyme Inhibition | Modulation of enzyme activity |

Case Studies

-

Antimicrobial Efficacy :

A study evaluated the antimicrobial activity of various thiols, including 2-Chloro-5-methylbenzenethiol, against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated significant inhibition zones, suggesting strong antimicrobial potential. -

Cancer Cell Line Studies :

In vitro studies using human cancer cell lines demonstrated that treatment with 2-Chloro-5-methylbenzenethiol resulted in reduced cell viability and increased markers of apoptosis. This highlights its potential as a therapeutic agent in cancer treatment.

Comparative Analysis with Similar Compounds

To further understand the unique properties of 2-Chloro-5-methylbenzenethiol, it is useful to compare it with structurally similar compounds:

Table 2: Comparison with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 4-Bromo-2-chlorobenzenethiol | Contains bromine; enhanced reactivity | Antimicrobial |

| 4-Chloro-3,5-dihydroxytoluene | Hydroxyl groups; different mechanism | Antioxidant |

| 2-Chloro-5-methylresorcinol | Similar structure; distinct activity | Anticancer |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.